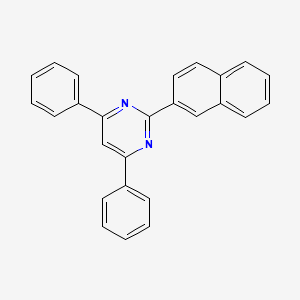
2,2-Diphenylaceanthrylen-6(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Diphenylaceanthrylen-6(2H)-one is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Diphenylaceanthrylen-6(2H)-one typically involves multi-step organic reactions. One common method might include the cyclization of appropriate precursors under specific conditions such as high temperature and the presence of catalysts.
Industrial Production Methods
Industrial production of such compounds often involves scaling up laboratory methods to larger reactors, ensuring the reactions are efficient and cost-effective. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through various purification techniques.
化学反応の分析
Types of Reactions
2,2-Diphenylaceanthrylen-6(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction might involve the addition of oxygen or removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This could involve the addition of hydrogen or removal of oxygen, using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: This might involve replacing one functional group with another, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogens, nucleophiles like hydroxide ions or amines.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or alkanes.
科学的研究の応用
2,2-Diphenylaceanthrylen-6(2H)-one could have various applications in scientific research, including:
Chemistry: Studying its reactivity and properties to understand the behavior of polycyclic aromatic hydrocarbons.
Biology: Investigating its potential biological activity, such as interactions with enzymes or receptors.
Medicine: Exploring its potential as a pharmaceutical intermediate or active compound.
Industry: Using it in the synthesis of advanced materials or as a precursor for other chemical products.
作用機序
The mechanism of action of 2,2-Diphenylaceanthrylen-6(2H)-one would depend on its specific interactions with molecular targets. This might involve binding to specific enzymes or receptors, altering their activity, and triggering various biochemical pathways.
類似化合物との比較
Similar Compounds
2,2-Diphenyl-1-picrylhydrazyl: Known for its use as a radical scavenger in antioxidant studies.
Anthracene: Another polycyclic aromatic hydrocarbon with applications in organic electronics and photochemistry.
Uniqueness
2,2-Diphenylaceanthrylen-6(2H)-one might be unique due to its specific ring structure and functional groups, which could confer distinct chemical properties and reactivity compared to other similar compounds.
特性
| 76664-88-5 | |
分子式 |
C28H18O |
分子量 |
370.4 g/mol |
IUPAC名 |
2,2-diphenylaceanthrylen-6-one |
InChI |
InChI=1S/C28H18O/c29-27-22-15-8-7-14-21(22)24-18-28(19-10-3-1-4-11-19,20-12-5-2-6-13-20)25-17-9-16-23(27)26(24)25/h1-18H |
InChIキー |
KLFXQCAEFKYRLH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2(C=C3C4=CC=CC=C4C(=O)C5=C3C2=CC=C5)C6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Methyl-2-[(4-phenylbutyl)sulfanyl]pyridin-1-ium bromide](/img/structure/B14432957.png)

![1-[tert-Butyl(dimethyl)silyl]-4-(ethylsulfanyl)azetidin-2-one](/img/structure/B14432970.png)

![(Hexahydro-3,5-methanocyclopenta[b]pyrrol-1(2H)-yl)(phenyl)methanone](/img/structure/B14432979.png)
acetate](/img/structure/B14433018.png)
